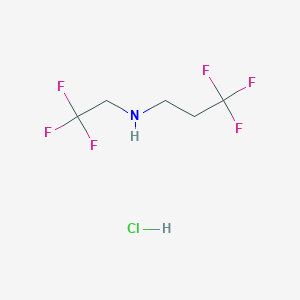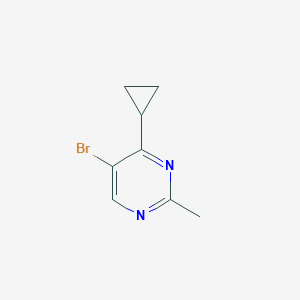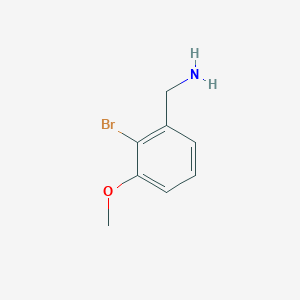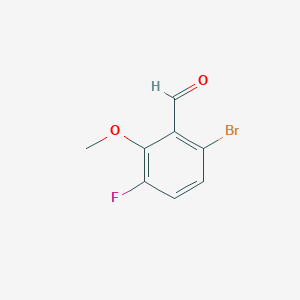
(2,2,2-トリフルオロエチル)(3,3,3-トリフルオロプロピル)アミン塩酸塩
概要
説明
(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is a chemical compound with the molecular formula C5H8ClF6N. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant electron-withdrawing effects. This compound is used primarily in research and industrial applications.
科学的研究の応用
(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 3,3,3-trifluoropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with continuous monitoring to optimize yield and purity.
化学反応の分析
Types of Reactions
(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation and reduction can lead to different functionalized derivatives.
作用機序
The mechanism of action of (2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar properties but lacking the 3,3,3-trifluoropropyl group.
3,3,3-Trifluoropropylamine: Another related compound that lacks the 2,2,2-trifluoroethyl group.
Bis(2,2,2-trifluoroethyl)ether: A compound with two trifluoroethyl groups, used in different applications.
Uniqueness
(2,2,2-Trifluoroethyl)(3,3,3-trifluoropropyl)amine hydrochloride is unique due to the presence of both 2,2,2-trifluoroethyl and 3,3,3-trifluoropropyl groups. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6N.ClH/c6-4(7,8)1-2-12-3-5(9,10)11;/h12H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESFUOWYJCRNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)
![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)

![tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)




![N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B1446687.png)




